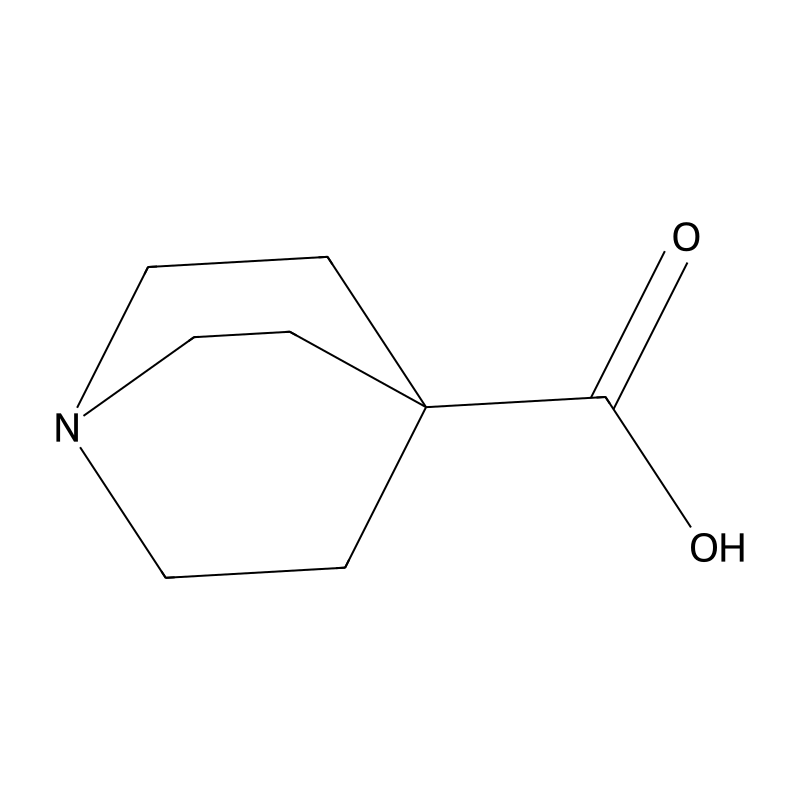Quinuclidine-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Alkaline Phosphatase Inhibitors
Scientific Field: Pharmaceutical Chemistry
Application Summary: Quinuclidine-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases.
Methods of Application: The structural build-up of the synthesized compounds was based on the spectro-analytical data.
Results: Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP).
Antibacterial Agents
Scientific Field: Medicinal Chemistry
Application Summary: A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized and evaluated for their antibacterial activities.
Methods of Application: The compounds were synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation and amination.
Results: Some compounds displayed good antibacterial activity against Staphylococcus aureus.
Synthesis of 4-Hydroxy-2-quinolones
Scientific Field: Organic Chemistry
Application Summary: 4-Hydroxy-2-quinolones and their derivatives have interesting pharmaceutical and biological activities, making them valuable in drug research and development.
Methods of Application: The synthetic approaches to these compounds often involve the synthesis of their heteroannelated derivatives.
Catalyst and Chemical Building Block
Scientific Field: Organic Synthesis
Application Summary: Quinuclidine is used as a catalyst and a chemical building block in organic synthesis.
Methods of Application: Quinuclidine finds application as a ligand, which is useful in the studies of OsO4-catalyzed dihydroxylation of olefins.
Synthesis of Fused Ring Systems
Scientific Field: Synthetic Chemistry
Application Summary: Quinoline-2,4-diones, which can be derived from Quinuclidine-4-carboxylic acid, play a unique role in natural and synthetic chemistry due to their biological and pharmacological activities.
Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of these compounds in the synthesis of fused ring systems.
Results: More than 13,000 derivatives have been reported, with over 100 naturally occurring molecules displaying this motif.
Catalyst and Chemical Building Block
Quinuclidine-4-carboxylic acid is a bicyclic compound characterized by its quinuclidine structure, which consists of a nitrogen-containing bicyclic framework. Its molecular formula is , and it features a carboxylic acid functional group at the 4-position of the quinuclidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- Decarboxylation: Under certain conditions, quinuclidine-4-carboxylic acid can lose carbon dioxide, leading to the formation of quinuclidine.
- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.
- Amidation: Reacting with amines can yield amides, expanding its utility in drug development .
Quinuclidine-4-carboxylic acid exhibits various biological activities that make it a candidate for pharmacological applications. Research indicates that derivatives of this compound may possess antileishmanial properties, showing efficacy against Leishmania species. Additionally, compounds related to quinuclidine structures have been investigated for their potential as analgesics and anti-inflammatory agents .
Several synthesis methods have been developed for quinuclidine-4-carboxylic acid:
- From Isatin: A common method involves reacting isatin with acetone in the presence of an alkali to produce quinuclidine derivatives.
- Three-component synthesis: This method combines different reactants to form the desired compound in a single reaction step.
- Hydrolysis of Quinuclidine Derivatives: Hydrolyzing certain quinuclidine derivatives can yield quinuclidine-4-carboxylic acid directly .
Quinuclidine-4-carboxylic acid has several applications:
- Pharmaceutical Development: It serves as a building block for synthesizing various bioactive compounds.
- Research Tool: Its derivatives are used in studies exploring receptor interactions and enzyme inhibition.
- Chemical Intermediates: The compound is utilized in the production of more complex molecules in organic synthesis .
Interaction studies involving quinuclidine-4-carboxylic acid focus on its binding affinity and activity against specific biological targets. For instance, research has shown that certain derivatives can interact with neurotransmitter receptors, influencing pain perception and inflammatory responses. These studies are crucial for understanding how modifications to the quinuclidine structure affect biological activity and therapeutic potential .
Quinuclidine-4-carboxylic acid shares structural similarities with several other compounds, which allows for comparative analysis:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Quinuclidine | Tertiary amine | Basic structure without carboxylic group |
| 3-Quinuclidone | Ketone derivative | Contains a carbonyl group instead of carboxyl |
| 4-Aminoquinuclidine | Amino derivative | Substituted at the 4-position with an amino group |
| 1-Azabicyclo[2.2.2]octane | Structural isomer | Different functional group positioning |
Quinuclidine-4-carboxylic acid stands out due to its unique carboxylic acid functionality, which influences its reactivity and biological interactions compared to these similar compounds .








